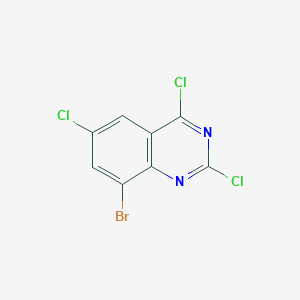

8-Bromo-2,4,6-trichloroquinazoline

Description

Overview of the Quinazoline (B50416) Heterocyclic Scaffold in Contemporary Organic Chemistry

The quinazoline nucleus is a versatile building block in organic synthesis, offering multiple sites for functionalization. researchgate.netorganic-chemistry.org This adaptability has led to its incorporation into a vast range of compounds with significant applications, particularly in medicinal chemistry where it forms the basis for numerous therapeutic agents. nih.govnih.govthieme-connect.de The rich chemistry of quinazolines allows for the construction of complex molecular architectures, making it a focal point of research for synthetic chemists. youtube.comingentaconnect.com The development of novel synthetic methodologies continues to expand the accessibility and diversity of quinazoline derivatives. organic-chemistry.orgmdpi.com

The inherent biological activities of the quinazoline scaffold have been extensively explored, revealing a broad spectrum of pharmacological properties. nih.govnih.govthieme-connect.de These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govchemicalbook.comuni.lu This has solidified the quinazoline ring system as a key pharmacophore in drug discovery and development. nih.govcapes.gov.br

Significance of Halogenation in Modulating Quinazoline Reactivity and Synthetic Utility

The introduction of halogen atoms onto the quinazoline scaffold profoundly influences its chemical reactivity and synthetic potential. nih.govthieme-connect.de Halogenation creates reactive handles for a variety of cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. thieme-connect.demdpi.com This allows for the synthesis of highly functionalized and structurally diverse quinazoline derivatives that would be otherwise difficult to access.

The nature and position of the halogen substituents dictate the regioselectivity of subsequent transformations. For instance, in polyhalogenated quinazolines, the chlorine atom at the C4-position is generally the most susceptible to nucleophilic substitution due to the electronic influence of the adjacent nitrogen atom. nih.gov This differential reactivity enables a stepwise and controlled functionalization of the quinazoline core. The presence of halogens also modulates the electronic properties of the quinazoline ring, which can be harnessed for applications in materials science, such as in the development of optoelectronic materials. researchgate.netingentaconnect.com

The strategic placement of halogens is a key design element in medicinal chemistry. Halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, bioavailability, and binding affinity to biological targets. sigmaaldrich.com For example, the incorporation of halogens at specific positions on the quinazoline ring has been shown to be crucial for the activity of certain kinase inhibitors.

Contextualization of 8-Bromo-2,4,6-trichloroquinazoline within Polyhalogenated Quinazoline Research

The compound this compound represents a highly halogenated derivative of the quinazoline scaffold. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical nature places it at the intersection of several important areas of quinazoline chemistry. The presence of four halogen atoms, each with distinct electronic and steric properties, suggests a rich and complex reactivity profile.

The study of such polyhalogenated quinazolines is driven by the desire to create complex, multi-functionalized molecules. The differential reactivity of the chloro and bromo substituents, as well as their positions on both the benzene (B151609) and pyrimidine (B1678525) rings, offers the potential for highly selective and sequential synthetic transformations. This makes compounds like this compound valuable intermediates for the synthesis of novel materials and potential pharmaceutical agents. Research on related polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline (B1295576) and 6-bromo-2,4-dichloroquinazoline (B10380), provides a framework for understanding the likely synthetic utility of this specific compound. nih.gov The exploration of the reactivity of such highly halogenated systems continues to be an active area of research, pushing the boundaries of synthetic organic chemistry.

Interactive Data Tables

Table 1: Properties of Related Halogenated Quinazolines

| Compound | Molecular Formula | CAS Number | Physical Form | Key Features |

| 8-Bromo-2-chloroquinazoline (B592065) | C₈H₄BrClN₂ | 956100-63-3 | Yellow Solid | Contains both bromo and chloro substituents, allowing for differential reactivity studies. chemicalbook.com |

| 8-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 331647-05-3 | Solid | A tribstituted quinazoline with potential for sequential functionalization. |

| 2,4,7-Trichloroquinazoline | C₈H₃Cl₃N₂ | 5835-67-6 | Not specified | A model compound for studying regioselective cross-coupling reactions on the quinazoline core. nih.govnih.gov |

| 8-bromo-2-chloro-6-fluoroquinazoline | C₈H₃BrClFN₂ | Not available | Not specified | A polyhalogenated quinazoline with three different halogen substituents. uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C8H2BrCl3N2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

8-bromo-2,4,6-trichloroquinazoline |

InChI |

InChI=1S/C8H2BrCl3N2/c9-5-2-3(10)1-4-6(5)13-8(12)14-7(4)11/h1-2H |

InChI Key |

FFJXNEBOEYIRPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 2,4,6 Trichloroquinazoline and Analogous Polyhalogenated Quinazolines

Multi-Step Synthesis from Substituted Anthranilic Acid Derivatives

A prevalent and versatile approach to constructing the quinazoline (B50416) framework involves a multi-step sequence starting from readily available substituted anthranilic acid derivatives. This method allows for the systematic introduction of various functional groups and halogen atoms onto the quinazoline core.

Precursor Synthesis via Cyclocondensation Reactions

The initial step in many multi-step syntheses of quinazolines is the cyclocondensation of an anthranilic acid derivative. A common strategy involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. nih.gov For instance, the reaction of anthranilic acid with an acyl chloride, such as 3-chloropropionyl chloride, yields the corresponding N-acylated anthranilic acid. nih.gov Subsequent treatment with a dehydrating agent like acetic anhydride (B1165640) facilitates ring closure to the benzoxazinone. nih.govnih.gov This intermediate is then reacted with an appropriate amine to furnish the quinazolin-4(3H)-one core. nih.gov

Another well-established method is the Niementowski quinazoline synthesis, where anthranilic acid is heated with an excess of formamide (B127407) to produce quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction conditions, with optimized heating methods leading to yields as high as 96%. generis-publishing.com

The following table summarizes the synthesis of a key precursor, quinazolin-4(3H)-one, from anthranilic acid.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| Anthranilic acid | Formamide | Heat at 150-160 °C for 8h | Quinazolin-4(3H)-one | 61 |

| Anthranilic acid | Formamide | Microwave irradiation (solvent-free) | Quinazolin-4(3H)-one | Not specified |

| Anthranilic acid | Formamide | Heat in a glycerin bath at 130-135 °C for 2 hours | Quinazolin-4-one | 72 |

| Anthranilic acid | Formamide (1:4 ratio) | Heat in Wood's alloy at 130-135 °C for 2 hours | Quinazolin-4-one | 96 |

Table 1: Synthesis of Quinazolin-4(3H)-one via Cyclocondensation. generis-publishing.comepstem.net

Strategic Halogenation Techniques on the Quinazoline Core

Once the quinazoline core is assembled, strategic halogenation is employed to introduce the desired halogen atoms at specific positions. The substitution pattern of the starting anthranilic acid derivative can pre-install halogens on the benzene (B151609) ring portion of the quinazoline. For instance, starting with a brominated anthranilic acid will result in a bromo-substituted quinazoline.

Direct halogenation of the quinazoline ring itself is also a key strategy. For example, the conversion of a hydroxyl group at the 2-position of the quinazoline ring to a chlorine atom can be achieved using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com This reaction is crucial for the synthesis of 2-chloroquinazoline (B1345744) derivatives.

Bromination of the quinazoline core can be achieved using various brominating agents. For example, the bromination of 2-naphthol (B1666908) can be accomplished with bromine in acetic acid. orgsyn.org While not a direct example on the quinazoline core, similar principles of electrophilic aromatic substitution are often applicable.

Oxidative Aromatization and Chlorination Procedures for Quinazolin-4(3H)-ones

The conversion of quinazolin-4(3H)-ones to fully aromatic quinazolines often requires an oxidation step. Subsequently, chlorination is performed to introduce chlorine atoms at desired positions. For the synthesis of 2,4-dichloroquinazolines, a common and effective method involves treating the corresponding quinazolin-4(3H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

An example of a related transformation is the synthesis of 8-bromo-2-chloroquinazolin-4(3H)-one, which itself can be a precursor for further chlorination to 8-Bromo-2,4,6-trichloroquinazoline. uni.lu The synthesis of 8-bromo-2-chloroquinazoline (B592065) has been reported from 8-bromo-2-chloroquinazolin-4-amine (B152750) using isoamyl nitrite (B80452) in tetrahydrofuran. chemicalbook.com

Direct and Convergent Approaches to Polyhalogenated Quinazoline Frameworks

One-Pot Cyclization Methods for Dichloroquinazoline Formation

One-pot syntheses aim to combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time and resources. For the formation of dichloroquinazolines, a one-pot approach could involve the in-situ formation of the quinazoline ring followed by immediate chlorination. While specific one-pot methods for this compound are not readily found in the provided search results, the development of such methods for related heterocyclic systems is an active area of research. For instance, one-pot syntheses of quinazoline-2,4-dione derivatives have been developed. koreascience.kr

Microwave-Assisted Synthetic Protocols for Multi-Substituted Quinazolines

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of various quinazoline derivatives. frontiersin.orgrsc.org Microwave irradiation can promote the cyclocondensation of anthranilic acid with various reagents to form the quinazoline core efficiently. sci-hub.catrsc.org For example, the synthesis of quinazolin-4(3H)-one from anthranilic acid and formamide can be performed under microwave conditions. epstem.net

Furthermore, microwave heating has been utilized in catalyst- and solvent-free conditions for the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297), offering an environmentally friendly alternative. nih.gov The application of microwave technology can significantly shorten reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. frontiersin.org

The following table provides examples of microwave-assisted synthesis of quinazoline derivatives.

| Reactants | Catalyst/Conditions | Product | Advantage |

| Aldehydes, 2-aminobenzophenones, ammonium acetate | Microwave heating, catalyst- and solvent-free | Quinazoline derivatives | Eco-friendly, rapid, good to excellent yields (70-91%) |

| 2-halobenzoic acids, amidines | Iron-catalyzed, microwave-assisted, in water or DMF | Quinazolinone derivatives | Green, rapid, efficient, moderate to high yields |

Table 2: Examples of Microwave-Assisted Quinazoline Synthesis. sci-hub.catnih.gov

Energy-Efficient Synthesis of Haloquinazolines

The increasing demand for sustainable chemical processes has driven the development of energy-efficient synthetic methodologies for complex molecules like polyhalogenated quinazolines. Traditional synthetic routes often involve high temperatures, long reaction times, and the use of volatile organic solvents, contributing to significant energy consumption and environmental concerns. In contrast, modern techniques such as microwave (MW) irradiation and ultrasound-assisted synthesis offer greener alternatives by enhancing reaction rates, improving yields, and reducing energy input. mdpi.comnih.gov These methods are particularly relevant for the synthesis of this compound and its analogs, where efficient and selective halogenation and subsequent modifications are crucial.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatically reduced reaction times—often from hours to minutes. nih.govnih.gov This efficiency translates to lower energy consumption and the ability to perform reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov

In the context of quinazoline synthesis, microwave assistance has been successfully employed to accelerate various reaction types, including condensations and cyclizations. For instance, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives was achieved with significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating, as detailed in the table below. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented in the literature, the established protocols for analogous haloquinazolines demonstrate the potential of this technology. For example, a solvent- and catalyst-free synthesis of quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave conditions afforded the products in excellent yields (70-91%) within minutes. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives nih.gov

| Compound | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |

|---|---|---|

| 2a | 75%, 24h | 92%, 30 min |

| 2b | 68%, 24h | 85%, 30 min |

| 2c | 55%, 24h | 78%, 45 min |

| 2d | 42%, 24h | 65%, 45 min |

| 2e | 25%, 24h | 48%, 45 min |

This table is interactive. Click on the headers to sort the data.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for energy-efficient synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. arkat-usa.orgorientjchem.org This method is known for its operational simplicity, good yields, and often allows for reactions to be conducted in environmentally benign solvents like water at moderate temperatures. orientjchem.org

The synthesis of 4(3H)-quinazolines has been shown to benefit from ultrasound irradiation. In a comparative study, the synthesis of 2-methyl-4(3H)-quinazoline from 2-aminobenzonitrile (B23959) and acetyl chloride in the presence of a Yb(OTf)₃ catalyst was more efficient under ultrasound conditions (95% yield in 45 minutes at 40°C) than with microwave irradiation (72% yield in 6 minutes at 80°C). arkat-usa.org This suggests that for certain reactions, ultrasound can provide superior yields at lower temperatures. The application of ultrasound has also been demonstrated in the synthesis of 4-tosyl quinazolines, where it was noted to reduce reaction times and increase the efficiency of product preparation. nih.gov

Table 2: Comparison of Microwave vs. Ultrasound-Assisted Synthesis of 2-Substituted-4(3H)-quinazolines arkat-usa.org

| R-group | Microwave Yield (%) | Ultrasound Yield (%) |

|---|---|---|

| Methyl | 72 | 95 |

| Ethyl | 75 | 98 |

| n-Propyl | 78 | 98 |

| Phenyl | 81 | 96 |

| 4-Chlorophenyl | 75 | 94 |

| 4-Methylphenyl | 80 | 97 |

This table is interactive. You can filter the data by R-group.

These advanced methodologies, by virtue of their reduced energy requirements and enhanced efficiencies, represent a significant step forward in the sustainable production of polyhalogenated quinazolines. Further research into the application of these techniques for the direct synthesis of complex targets like this compound is a promising area for future development.

Exploration of Chemical Reactivity and Regioselective Functionalization of 8 Bromo 2,4,6 Trichloroquinazoline

Transition Metal-Catalyzed Cross-Coupling Transformations

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a polyhalogenated substrate like 8-Bromo-2,4,6-trichloroquinazoline, the key challenge and opportunity lie in achieving regioselective control, allowing for the selective reaction of one halogen over the others. The mechanism for these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

Discovered by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. rsc.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. rsc.orgchemicalbook.com Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.

The application of the Suzuki-Miyaura reaction to this compound would facilitate the introduction of aryl, heteroaryl, or vinyl groups. The regioselectivity of the coupling is dictated by the relative reactivity of the four carbon-halogen bonds. The C4 position is generally the most electrophilic site in the quinazoline (B50416) ring system, making it highly susceptible to initial coupling. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos, dppf |

| Organoboron Reagent | Arylboronic acids, Vinylboronic acids, Heteroarylboronic acids |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O |

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diethylamine, which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.org

For this compound, Sonogashira coupling would enable the direct attachment of alkynyl moieties, which are versatile functional groups that can participate in further transformations. The reactivity order generally favors aryl iodides over bromides, and bromides over chlorides, but electronic effects of the heterocyclic core play a significant role. wikipedia.org Studies on the related 6-bromo-2,4-dichloroquinazoline (B10380) have shown that mono-alkynylation occurs selectively at the C4 position at room temperature. researchgate.net

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Examples |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Alkyne | Terminal alkynes (e.g., Phenylacetylene, Trimethylsilylacetylene) |

| Base | Et₃N, i-Pr₂NH, Diethylamine |

| Solvent | THF, DMF, Toluene |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgscirp.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org The reaction has a broad scope, coupling sp²-hybridized groups like vinyl and aryl moieties effectively. scirp.org The reactivity of the halide partner typically follows the order I > Br > OTf >> Cl. wikipedia.org

In the context of this compound, the Stille reaction would offer another pathway for C-C bond formation. Given the relative bond strengths, the C8-Br bond would be expected to react preferentially over the C-Cl bonds based on the halide leaving group ability alone. However, this can be overridden by the electronic activation at the C4 and C2 positions. Additives such as copper(I) salts can accelerate the rate-determining transmetalation step. harvard.edu

Table 3: Typical Conditions for Stille Cross-Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃, P(furyl)₃ |

| Organostannane | R-Sn(Alkyl)₃ (e.g., Vinyltributyltin, Phenyltributyltin) |

| Additive | CuI, LiCl |

| Solvent | Toluene, THF, DMF, NMP |

The Kumada and Negishi couplings were among the first cross-coupling methods developed and utilize highly reactive organometallic reagents.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. researchgate.net It is a powerful method for forming C-C bonds but is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., acidic protons). researchgate.net

The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by nickel or palladium. acs.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts but are still sensitive to water and air. acs.org The reaction is highly efficient and has a broad scope, allowing for the coupling of sp³, sp², and sp carbon atoms. acs.org

Table 4: Typical Conditions for Kumada and Negishi Cross-Coupling

| Reaction | Catalyst | Organometallic Reagent | Solvent |

| Kumada | NiCl₂(dppp), Pd(PPh₃)₄ | R-MgX (Grignard Reagents) | THF, Diethyl ether |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂, Pd(P(t-Bu)₃)₂ | R-ZnX (Organozinc Reagents) | THF, DMF, Dioxane |

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. nih.gov This reaction is a fundamental tool for the vinylation of aryl and vinyl halides and was one of the first examples of a C-C bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle. nih.gov A key feature is its excellent stereoselectivity, typically yielding the trans alkene product due to steric factors in the reaction mechanism.

Applying the Heck reaction to this compound would allow for the introduction of olefinic side chains. As with other cross-coupling reactions on this substrate, regioselectivity would be a primary consideration, with the most electrophilic positions or the weakest carbon-halogen bond being the most likely sites for the initial reaction.

Table 5: Typical Conditions for Heck Cross-Coupling

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Alkene | Styrene, Acrylates, Acrylonitrile |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, NMP |

Analysis of Regioselectivity in Halogen Exchange and Substitution Reactions

The regioselectivity of substitution on the this compound nucleus is governed by a combination of electronic and steric factors, as well as the intrinsic strength of the different carbon-halogen bonds. The quinazoline ring system features two nitrogen atoms, which strongly influence the electronic distribution of the aromatic system.

The primary factors determining the order of reactivity in palladium-catalyzed cross-coupling reactions are:

Electrophilicity of the Carbon Atom: The C2 and C4 positions are alpha to the ring nitrogens, making them significantly more electron-deficient (electrophilic) than the C6 and C8 positions on the benzo-fused ring. This electronic activation makes them prime sites for oxidative addition of the Pd(0) catalyst. Research on 2,4-dichloroquinazolines consistently shows that substitution occurs exclusively at the more electrophilic C4 position. nih.gov

Carbon-Halogen Bond Dissociation Energy (BDE): The relative strength of the C-X bonds typically follows the order C-Cl > C-Br > C-I. The weaker C-Br bond at the C8 position is inherently more susceptible to cleavage than the C-Cl bonds at C2, C4, and C6.

These two factors are often in competition. While the C-Br bond is weaker, the electronic activation at C4 is substantial. Experimental work on the closely related 6-bromo-2,4-dichloroquinazoline shows that under conditions designed for monosubstitution, a mixture of products is formed from coupling at both the C4 and C6 positions, with the C4-coupled product being the major one in a 3:1 ratio. nih.gov This demonstrates that the electronic activation at C4 can override the weaker BDE of the C-Br bond at C6.

Based on these principles, a predicted order of reactivity for the halogen atoms in this compound in a typical palladium-catalyzed cross-coupling reaction can be proposed.

Table 6: Predicted Reactivity Order of Halogen Positions

| Position | Halogen | Key Factors Influencing Reactivity | Predicted Reactivity Rank |

| C4 | Chlorine | Highest electrophilicity due to proximity to two N atoms. | 1 (Most Reactive) |

| C2 | Chlorine | High electrophilicity (alpha to N1). | 2 |

| C8 | Bromine | Weaker C-Br bond compared to C-Cl bonds. | 3 |

| C6 | Chlorine | Least electronically activated position. | 4 (Least Reactive) |

This predicted hierarchy suggests that by carefully controlling reaction conditions (e.g., temperature, catalyst, and stoichiometry), it is feasible to achieve sequential, site-selective functionalization of this compound, beginning at the C4 position.

Comparative Reactivity of C-Br vs. C-Cl Bonds in Quinazolines

In the realm of transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is a critical determinant of reaction outcomes. Generally, for aryl or heteroaryl halides, the established order of reactivity follows the trend of C-I > C-Br >> C-Cl. mdpi.com This hierarchy is rooted in the bond dissociation energies of the respective carbon-halogen bonds, where the C-Cl bond is significantly stronger and thus less prone to oxidative addition by a metal catalyst compared to the C-Br bond. mdpi.com This inherent difference in reactivity often permits the selective functionalization of bromo-substituted positions in the presence of chloro substituents. mdpi.com

However, the quinazoline ring system introduces complexities that can alter this expected reactivity order. While theoretical calculations on a related molecule, 6-bromo-2,4-dichloroquinazoline, indicate that the C-Br bond (83 kcal/mol) is weaker than the C(4)-Cl bond (84.8 kcal/mol), the observed reactivity often favors substitution at the C-4 chlorine. mdpi.com This reversal is not due to the intrinsic bond strength alone but is heavily influenced by electronic factors specific to the quinazoline nucleus. mdpi.com

The general reactivity of halogens, which decreases down Group 17 of the periodic table, provides the fundamental basis for this selectivity. studymind.co.uk Bromine is inherently more reactive than chlorine in many contexts because the C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. studymind.co.ukmdpi.com In the absence of overriding electronic or steric influences, a C-Br bond on a quinazoline ring would be expected to react preferentially over a C-Cl bond. mdpi.com

Influence of Electronic Effects (e.g., α-nitrogen effect) on Halogen Reactivity

The electronic landscape of the quinazoline ring plays a dominant role in modulating the reactivity of its halogen substituents, often overriding the general trends based on bond strength. The most significant of these is the "α-nitrogen effect," which profoundly activates the halogen at the C-4 position. mdpi.com The C(4)–Cl bond is situated alpha to the N-3 nitrogen atom of the pyrimidine (B1678525) ring. mdpi.com This proximity to the electronegative nitrogen atom polarizes the C4-Cl bond, making the C-4 carbon more electrophilic and susceptible to attack. mdpi.comrsc.org

This electronic activation is particularly pronounced in metal-catalyzed reactions. The lone pair of electrons on the N-3 nitrogen can coordinate to the metal catalyst (e.g., palladium(0)), which further enhances the reactivity of the adjacent C(4)-Cl bond during the crucial oxidative-addition step. mdpi.com This coordination effect significantly lowers the activation energy for cleaving the C(4)-Cl bond, making it more reactive than other halogen positions, including the typically more labile C-Br bond at the 6-position. mdpi.com

Catalyst and Ligand System Optimization for Position-Selective Functionalization

Achieving regioselective functionalization of a polyhalogenated substrate like this compound hinges on the careful selection and optimization of the catalyst and ligand system. Different cross-coupling methodologies, such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions, provide a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

The choice of the metal catalyst, typically palladium or nickel, and the accompanying ligands is paramount in directing the reaction to a specific site. mdpi.comrsc.org Phosphine ligands, for example, are crucial in tuning the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. mdpi.comrsc.org For instance, in a modified Stille coupling of 6-bromo-2,4-dichloroquinazoline, the use of Pd(PPh₃)₄ as the catalyst preferentially led to substitution at the C-4 position. mdpi.com Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents with palladium or nickel catalysts, are effective for synthesizing polysubstituted quinazolines. mdpi.com

Recent advancements have demonstrated that a "toolkit" approach, involving a combination of different ligands and bases, can precisely control site-selectivity. incatt.nl By systematically screening a series of ligands (e.g., sulfonated SPhos, XPhos) and bases with different cations (e.g., Li⁺, Na⁺, K⁺), it is possible to fine-tune the electrostatic interactions between the catalyst, ligand, and substrate. incatt.nl This method has been successfully applied to the selective coupling of trichlorinated aromatic substrates, where one position can be functionalized in high selectivity over others that are sterically and electronically similar. incatt.nl This strategy allows for sequential couplings, enabling the synthesis of a single regioisomer from a tri- or tetrachlorinated starting material by changing the catalyst system for each step. incatt.nl

Table 1: Examples of Regioselective Cross-Coupling Reactions on Haloquinazolines

| Reaction Type | Substrate | Catalyst/Reagents | Major Product Position | Reference |

|---|---|---|---|---|

| Stille Coupling | 6-Bromo-2,4-dichloroquinazoline | Al(CH₃)₃, Pd(PPh₃)₄ | C-4 (47% vs. 16% at C-6) | mdpi.com |

| Kumada Coupling | 2,4-dichloroquinazoline | t-BuMgCl, CuI | C-4 (92%) | mdpi.com |

| Sonogashira Coupling | 6,7-disubstituted-4-chloroquinazoline | Terminal acetylenes, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI | C-4 | researchgate.net |

Nucleophilic Aromatic Substitution (S N Ar) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinazolines, particularly with amine nucleophiles. nih.gov This reaction mechanism is favored in electron-deficient aromatic systems, a description that fits the quinazoline ring due to the presence of two electronegative nitrogen atoms. masterorganicchemistry.com The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-poor carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

For 2,4-dihaloquinazolines, SNAr reactions with amines show remarkable regioselectivity for the C-4 position. nih.gov This is a direct consequence of the electronic effects discussed previously. The C-4 position is not only activated by the α-nitrogen (N-3) but is also more effectively stabilized in the Meisenheimer intermediate compared to an attack at C-2. mdpi.comnih.gov The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms, and the stabilization is greater for attack at the C-4 position.

This high degree of regioselectivity is consistently observed across a range of reaction conditions, including different amine nucleophiles (primary, secondary, aromatic, aliphatic), solvents (polar protic like ethanol (B145695) or polar aprotic like THF), and temperatures. nih.gov For example, the reaction of 2,4,6-trichloroquinazoline (B1310484) with various amines in ethanol consistently yields substitution at the C-4 position. nih.gov This robust selectivity makes the SNAr reaction a highly reliable and extensively used method for synthesizing 4-aminoquinazoline derivatives, which are privileged structures in medicinal chemistry. nih.gov

Table 2: Common Reagents and Conditions for SNAr on Dichloroquinazolines

| Precursor Example | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,4-dichloroquinazoline | Benzylic amines | THF | r.t., 16 h | 2-chloro-4-(benzylamino)quinazoline | nih.gov |

| 6,7-dimethoxy-2,4-dichloroquinazoline | Primary amines | Ethanol | Reflux | 4-amino-2-chloro-6,7-dimethoxyquinazoline | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 8 Bromo 2,4,6 Trichloroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-Bromo-2,4,6-trichloroquinazoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁵N NMR is essential for an unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the aromatic protons provide key diagnostic signals. The substitution pattern on the quinazoline (B50416) core dictates the chemical shifts and coupling patterns observed. Specifically, the protons on the benzene (B151609) ring moiety are influenced by the electron-withdrawing effects of the halogen substituents. The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values are critical for confirming the substitution pattern. For instance, in related bromo-substituted quinoline (B57606) derivatives, aromatic protons can appear in distinct regions of the spectrum, allowing for their assignment to specific positions on the ring system. researchgate.net

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | CDCl₃ | Signals corresponding to aromatic and aliphatic protons | researchgate.net |

| 2-Bromo-2-methylpropane | CDCl₃ | A single singlet resonance due to molecular symmetry | docbrown.info |

This table presents data for related compounds to illustrate the principles of ¹H NMR in structural elucidation.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine and bromine appearing at lower fields (higher ppm values). The analysis of ¹³C NMR spectra of related halogenated compounds, such as 2-bromopropane, demonstrates the significant deshielding effect of halogen atoms on the attached carbon. docbrown.info In the case of 2,4,6-tribromoaniline, the carbon atoms directly bonded to bromine show distinct chemical shifts. oc-praktikum.de

Table 2: Illustrative ¹³C NMR Data for Halogenated Aromatic Compounds

| Compound | Solvent | Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| 2,4,6-Tribromoaniline | CDCl₃ | C-Br | 108.79 | oc-praktikum.de |

| C3, C5 | 133.78 | oc-praktikum.de | ||

| C1 (C-N) | 141.31 | oc-praktikum.de | ||

| 2-Bromopropane | CDCl₃ | CH₃ | Not specified | docbrown.info |

| CHBr | Not specified | docbrown.info |

This table provides examples from related structures to indicate expected chemical shift ranges.

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing compounds. researchgate.net Due to the low natural abundance of the ¹⁵N isotope, specialized techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are often employed. nih.gov The chemical shifts of the nitrogen atoms in the quinazoline ring are indicative of their hybridization state and local electronic environment. Studies on other nitrogen heterocycles have shown that ¹⁵N NMR is invaluable for distinguishing between different nitrogen sites within a molecule and for studying phenomena such as tautomerism. nih.govresearchgate.net The application of ¹⁵N NMR to this compound would provide definitive information on the electronic structure of the pyrimidine (B1678525) ring.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The relative abundances of these isotopes lead to a predictable pattern of peaks, which is a hallmark of halogenated compounds. docbrown.info

The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of the weakest bonds in the molecule upon ionization leads to the formation of fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms in the molecule. For example, the loss of halogen atoms or small neutral molecules from the parent ion would result in characteristic fragment peaks.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound (C₈H₂BrCl₃N₂)

| Ion | m/z (Nominal) | Expected Relative Abundance |

| [M]⁺ | 310 | Base Peak |

| [M+2]⁺ | 312 | High |

| [M+4]⁺ | 314 | Moderate |

| [M+6]⁺ | 316 | Low |

This is a theoretical representation of the expected isotopic cluster based on the natural abundances of bromine and chlorine isotopes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the quinazoline ring system and the carbon-halogen bonds.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinazoline ring would be observed in the 1650-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹. For example, in a related compound, 4-bromo-2-chloroanilide, the C-Cl stretch is observed around 752 cm⁻¹. harricksci.com

Table 4: General IR Absorption Frequencies for Functional Groups in Halogenated Aromatic Compounds

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C=N | Stretching | 1650-1550 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

This table provides generalized frequency ranges for the expected functional groups.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ruifuchem.com This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would confirm the planar nature of the quinazoline ring system and provide precise measurements of the C-C, C-N, C-Cl, and C-Br bond lengths. This data is invaluable for understanding the steric and electronic effects of the halogen substituents on the molecular geometry. Studies on other halogenated heterocyclic compounds have demonstrated the utility of this technique in unambiguously confirming molecular structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of halogenated quinazolines and their derivatives. nih.govcymitquimica.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the target compound can be obtained, and any impurities can be separated and quantified. researchgate.net A purity of greater than 97% as determined by HPLC is often a standard requirement for chemical reagents. ruifuchem.com

Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives or for purity assessment, often in conjunction with mass spectrometry (GC-MS) for peak identification.

Table 5: Common Chromatographic Techniques for the Analysis of Halogenated Heterocycles

| Technique | Stationary Phase | Mobile Phase | Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water, Methanol/Water | Purity assessment, isolation |

| GC | Various capillary columns | Inert gas (e.g., He, N₂) | Analysis of volatile compounds, purity |

Computational and Theoretical Studies on 8 Bromo 2,4,6 Trichloroquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 8-bromo-2,4,6-trichloroquinazoline, DFT calculations would provide critical insights into its stability, reactivity, and spectroscopic properties.

The process involves optimizing the molecule's geometry to find its lowest energy conformation. This is typically achieved using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger for better accuracy. The resulting optimized structure would yield precise bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the steric and electronic effects of the multiple halogen substituents on the quinazoline (B50416) core.

Furthermore, DFT calculations can determine key electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. sapub.org For this compound, an MEP map would likely show regions of negative potential (red/yellow) around the nitrogen atoms, indicating their propensity for electrophilic attack, while areas of positive potential (blue) would be expected near the hydrogen and halogen atoms. sapub.org

Table 1: Predicted Molecular Properties from DFT Calculations (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is unavailable.)

| Property | Predicted Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall thermodynamic stability of the molecule. |

| Dipole Moment | ~2.5 - 3.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Geometry | Planar (approx.) | The quinazoline core is planar, but slight distortions may occur due to sterics from the halogen atoms. |

Bond Dissociation Energy (BDE) Analysis of Carbon-Halogen Bonds

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically break a specific bond, providing a direct measure of its strength. chadsprep.comyoutube.com For this compound, analyzing the C-X (Carbon-Halogen) BDEs is crucial for predicting its behavior in reactions where bond cleavage occurs, such as in cross-coupling reactions or degradation pathways.

Computational studies on other halo-heterocycles have shown that C-X BDEs are influenced by the position of the halogen on the ring and the nature of the ring itself. nih.gov For quinazoline, it has been calculated that the C-Cl bond at the 4-position is generally the weakest, followed by the 2-position. nih.gov The bonds on the benzene (B151609) portion of the fused ring system typically have higher BDEs. nih.gov

A strong correlation exists between C-Cl and C-Br BDEs, with the C-Br bond being consistently weaker (by ~11-12 kcal/mol) than a C-Cl bond at a similar position. nih.gov Based on this, one can predict a hierarchy of bond strengths in this compound. The C4-Cl bond is expected to be the most labile, followed by the C2-Cl bond. The C8-Br bond's strength would be comparatively lower than the C6-Cl bond.

Table 2: Estimated Carbon-Halogen Bond Dissociation Energies (BDEs) for this compound (Note: Values are estimated in kcal/mol at 298 K based on published data for chloro-quinazolines and established C-Cl vs. C-Br trends. nih.gov)

| Bond | Estimated BDE (kcal/mol) | Predicted Reactivity |

| C4-Cl | ~92 | Highest |

| C2-Cl | ~95 | High |

| C8-Br | ~85-86 | Moderate (Weaker than C-Cl on aryl ring) |

| C6-Cl | ~97 | Low |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. researchgate.netresearchgate.netrsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

For this compound, FMO analysis, typically performed as part of a DFT calculation, would reveal the distribution and energy levels of these key orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

The locations of the HOMO and LUMO densities predict the sites of reaction. For a molecule like this, the HOMO is often distributed across the quinazoline ring system, while the LUMO is typically localized on the pyrimidine (B1678525) ring, particularly at the carbon atoms bearing chlorine atoms, making them susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.0 to -6.5 | Relates to the ionization potential; the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.0 to -1.5 | Relates to the electron affinity; the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 | Indicates kinetic stability and chemical reactivity. A larger gap implies higher stability. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. This includes identifying reactants, products, intermediates, and, most importantly, transition states.

For this compound, a likely reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Given the predicted BDEs and FMO analysis, substitution would be most likely to occur at the C4 position.

A computational study would involve modeling the approach of a nucleophile (e.g., a methoxide (B1231860) ion) to the quinazoline. The calculations would search for the transition state structure, which represents the highest energy point along the reaction coordinate. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. The mechanism would likely proceed through a concerted or a two-step process involving a stable intermediate (a Meisenheimer complex), which could also be characterized computationally.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govnih.gov This is achieved by finding a statistically significant correlation between a set of calculated molecular descriptors and an observed property. nih.gov

While no specific QSPR models for this compound are published, one could be developed as part of a larger study on substituted quinazolines. The process would involve:

Data Set Generation: Synthesizing or acquiring a series of related quinazoline derivatives and experimentally measuring a target property (e.g., solubility, melting point, or a biological activity).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound in the series. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. researchgate.netnih.gov

For this compound, such a model could predict its properties without the need for direct experimental measurement, guiding future research and synthesis efforts.

Potential Applications and Future Research Avenues for 8 Bromo 2,4,6 Trichloroquinazoline

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The reactivity of the chlorine and bromine atoms on the 8-Bromo-2,4,6-trichloroquinazoline core is differentiated, allowing for regioselective substitution reactions. This characteristic is paramount in its role as a scaffold for constructing complex molecules, particularly those with potential pharmacological activity. The chloro groups, especially at the 2- and 4-positions, are susceptible to nucleophilic substitution, while the bromo group at the 8-position is more amenable to palladium-catalyzed cross-coupling reactions.

This differential reactivity enables a programmed approach to the synthesis of polysubstituted quinazolines. For instance, the chloro groups can be displaced by amines, alcohols, or thiols to introduce a variety of side chains, while the bromo group can be used to introduce aryl, heteroaryl, or alkyl groups through reactions like Suzuki, Stille, or Sonogashira couplings. A recent study demonstrated the synthesis of novel quinazoline (B50416) derivatives by utilizing palladium-catalyzed cross-coupling reactions at the 8-position of a bromo-quinazoline scaffold to introduce thiophen-2-yl, 1-methyl-1H-pyrazol-4-yl, benzo[b]thien-2-yl, and phenyl groups researchgate.net.

The quinazoline core itself is a well-established pharmacophore found in numerous bioactive compounds, including approved anticancer drugs like gefitinib (B1684475) and erlotinib (B232) nih.gov. The ability to precisely modify the substitution pattern of the quinazoline ring using this compound as a starting material is therefore of significant interest in the discovery of new therapeutic agents. Research has shown that substitutions at various positions on the quinazoline ring can lead to compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties researchgate.netnih.gov.

A representative synthetic pathway starting from a related bromo-dichloroquinazoline is outlined below, illustrating the sequential nature of the substitutions.

Table 1: Representative Synthetic Transformations of Halogenated Quinazolines

| Starting Material | Reagent(s) | Position of Reaction | Product Type |

|---|---|---|---|

| 8-Bromo-2,4-dichloroquinazoline | Amine (R-NH2) | C2 or C4 | Mono- or di-amino substituted quinazoline |

| 8-Bromo-2,4-dichloroquinazoline | Arylboronic acid, Pd catalyst | C8 | 8-Aryl-2,4-dichloroquinazoline |

| 2,4-Dichloro-6-bromoquinazoline | Amidine hydrochlorides, CuBr | C2 and C4 | Substituted quinazolines organic-chemistry.org |

Exploration in Materials Science for Optical and Electronic Properties

The quinazoline ring system, with its extended π-conjugation, is a promising scaffold for the development of novel organic materials with interesting optical and electronic properties. The introduction of various substituents onto the this compound core can be used to tune these properties, leading to materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The electronic effects of substituents on the quinazoline ring have been a subject of study, revealing that the nature of the substituent at the 2-position significantly influences the electronic properties of the molecule rsc.org. By strategically functionalizing this compound, it is possible to create derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of organic electronic materials.

For example, the introduction of electron-donating or electron-withdrawing groups through the substitution of the chloro and bromo atoms can modulate the absorption and emission spectra of the resulting compounds. The bromo- and chloro-substituents themselves can influence the photophysical properties. While specific studies on this compound in this context are emerging, the broader class of substituted quinazolines has shown potential. For instance, related bromo-substituted aniline (B41778) derivatives are used in the synthesis of multichromophoric systems and materials with aggregation-induced emission properties chemicalbook.comsigmaaldrich.com.

Future research in this area could focus on synthesizing a library of derivatives from this compound and systematically investigating their photophysical and electrochemical properties. This could lead to the discovery of new materials with enhanced performance in electronic devices.

Development of Novel Reagents and Ligands for Catalysis

The nitrogen atoms within the quinazoline ring, along with the potential for introducing various donor atoms through substitution, make quinazoline derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The strategic functionalization of this compound can lead to the synthesis of novel polydentate ligands capable of coordinating to a variety of metal centers.

The development of new catalytic systems is crucial for advancing organic synthesis, and ligands play a pivotal role in controlling the activity, selectivity, and stability of metal catalysts. Quinazoline-based ligands have been employed in various transition-metal-catalyzed reactions. For example, quinazoline derivatives can act as N,N-bidentate ligands, and the introduction of other coordinating groups at specific positions can lead to ligands with unique steric and electronic properties.

The versatility of this compound allows for the introduction of phosphine, amine, or other coordinating moieties at the 2-, 4-, and 8-positions, leading to a wide range of potential ligand structures. These ligands could find applications in cross-coupling reactions, hydrogenation, and other important catalytic transformations. While the direct use of this compound in catalysis is not extensively reported, the synthesis of ligands from related heterocyclic scaffolds is a well-established field. For example, triazolopyrimidines, which share structural similarities with quinazolines, are known for their versatility as ligands due to the presence of multiple nitrogen atoms researchgate.net.

Future work could involve the rational design and synthesis of novel quinazoline-based ligands derived from this compound and the evaluation of their performance in various catalytic systems. This could lead to the development of more efficient and selective catalysts for challenging chemical transformations.

Green Chemistry Approaches for Sustainable Synthesis and Functionalization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of sustainable methods for the synthesis and functionalization of this compound and its derivatives is an important area of future research.

Traditional methods for the synthesis of quinazolines often involve harsh reaction conditions, stoichiometric reagents, and the use of volatile organic solvents. Recent advances have focused on the development of more environmentally benign approaches, such as the use of heterogeneous catalysts that can be easily recovered and reused, and the use of greener solvents like water or ionic liquids mdpi.com. The application of mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, is another promising green chemistry approach that has been successfully applied to the synthesis of related heterocyclic compounds researchgate.net.

In the context of functionalizing this compound, green chemistry approaches could include:

Catalytic C-H activation: This would allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

One-pot, multi-component reactions: These reactions combine multiple starting materials in a single reaction vessel to form complex products in a highly atom-economical manner nih.gov.

Use of renewable resources and greener reagents: Exploring the use of bio-based solvents and reagents can significantly reduce the environmental impact of the synthesis.

The development of greener synthetic routes to and from this compound will not only make the production of its derivatives more sustainable but also align with the growing demand for environmentally responsible chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.